molecular formula C10H10O5 B1393513 2-Hydroxy-4-(ethoxycarbonyl)benzoic acid CAS No. 860709-20-2

2-Hydroxy-4-(ethoxycarbonyl)benzoic acid

Cat. No.: B1393513
CAS No.: 860709-20-2
M. Wt: 210.18 g/mol
InChI Key: GQUIMTXFPFKYAP-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(ethoxycarbonyl)benzoic acid, also known as ethyl salicylate or salicylic acid ethyl ester, is a compound with the molecular formula C10H10O5 and a molecular weight of 210.18 g/mol . It is a derivative of hydroxybenzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8O5/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4,10H,1H3,(H,11,12) . This indicates the presence of an ethoxy carbonyl group attached to the 4th carbon of a benzoic acid molecule.

Scientific Research Applications

Synthesis and Chemical Reactions

  • 2-Hydroxy-4-(ethoxycarbonyl)benzoic acid and its derivatives are significant in the synthesis of various chemical compounds. For example, the work by Che Qing-ming et al. (2006) focuses on synthesizing 2-hydroxy-4-methyl benzoic acid, a process that involves ethyl formate and acetone, demonstrating a method of synthesizing structurally related compounds (Che Qing-ming et al., 2006).

Catalysis and Reactions

  • The compound plays a role in catalysis, as seen in the study by C. S. Reddy et al. (2008), where ethyl-5-[3-(ethoxycarbonyl)-4-hydroxybenzyl]-2-hydroxybenzoate is used in the synthesis of various chromeno[4,3-c]pyrazoles (C. S. Reddy et al., 2008).

Material Science and Polymers

  • In material science, this compound and its related benzoic acids are used as dopants for polyaniline, as explored by C. A. Amarnath and S. Palaniappan (2005). They found that these acids significantly influence the conductivity and properties of polyaniline (C. A. Amarnath & S. Palaniappan, 2005).

Pharmaceutical Research

  • In the pharmaceutical domain, this compound derivatives are used in the synthesis of organometallic compounds with potential applications in medicinal chemistry, as indicated by the research of A. Ashraf et al. (2017) on organoruthenium and -osmium complexes (A. Ashraf et al., 2017).

Safety and Hazards

The safety data sheet for 2-Hydroxy-4-(ethoxycarbonyl)benzoic acid suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

While specific future directions for 2-Hydroxy-4-(ethoxycarbonyl)benzoic acid are not mentioned in the search results, hydroxybenzoic acid derivatives have been recognized as promising intermediates for several value-added bioproducts with potential applications in food, cosmetics, pharmacy, fungicides, etc .

Properties

IUPAC Name

4-ethoxycarbonyl-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-2-15-10(14)6-3-4-7(9(12)13)8(11)5-6/h3-5,11H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUIMTXFPFKYAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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